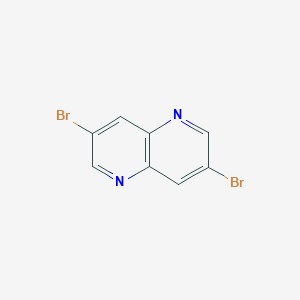

3,7-Dibromo-1,5-naphthyridine

Description

Established Syntheses of the 1,5-Naphthyridine (B1222797) Core

The formation of the 1,5-naphthyridine skeleton is a critical first step and can be accomplished through several well-established synthetic routes. These methods often involve the cyclization of appropriately substituted pyridine (B92270) precursors.

Cyclization reactions are a cornerstone in the synthesis of the 1,5-naphthyridine core. nih.gov Classic methods like the Skraup and Friedländer syntheses are frequently employed. The Skraup reaction, for instance, utilizes substituted 3-aminopyridines which react with glycerol (B35011) in the presence of an oxidizing agent and a catalyst to form the bicyclic system. nih.gov Variations of the Skraup synthesis, such as the Doebner-von Miller reaction, allow for the introduction of different substituents.

Another important cyclization strategy is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene (B1212753) group. mdpi.com This method provides a convergent approach to substituted 1,5-naphthyridines. The Conrad-Limpach and Gould-Jacobs reactions are also valuable cyclization methods that lead to the formation of 1,5-naphthyridinone derivatives, which can be further modified. nih.gov

| Reaction | Starting Materials | Key Features | Reference |

| Skraup Reaction | 3-Aminopyridine (B143674) derivatives, Glycerol, Oxidizing agent | Forms the 1,5-naphthyridine core directly. | nih.gov |

| Friedländer Annulation | 2-Aminonicotinaldehyde, Active methylene compounds | Convergent synthesis of substituted 1,5-naphthyridines. | mdpi.com |

| Conrad-Limpach Reaction | 3-Aminopyridine, β-ketoester | Yields 4-hydroxy-1,5-naphthyridines. | nih.gov |

| Gould-Jacobs Reaction | 3-Aminopyridine, Alkoxymethylenemalonate | Leads to 4-hydroxy-1,5-naphthyridine-3-carboxylic acid derivatives. | nih.gov |

Cycloaddition reactions offer an alternative and often elegant pathway to the 1,5-naphthyridine framework. The Povarov reaction, a type of aza-Diels-Alder reaction, involves the [4+2] cycloaddition of an imine derived from a 3-aminopyridine with an electron-rich alkene. nih.gov This method can provide access to tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the desired 1,5-naphthyridine. nih.gov Intramolecular Diels-Alder reactions have also been successfully employed to construct fused 1,5-naphthyridine systems. nih.gov

| Reaction | Reactants | Product Type | Reference |

| Povarov Reaction | Imine (from 3-aminopyridine), Alkene | Tetrahydro-1,5-naphthyridines | nih.gov |

| Intramolecular Diels-Alder | Suitably functionalized pyridine derivatives | Fused 1,5-naphthyridine systems | nih.gov |

Modern synthetic methods, particularly those utilizing palladium catalysis, have provided efficient routes to naphthyridinone precursors. medchemexpress.comacs.org One such approach involves the palladium-catalyzed amidation of o-carbonyl-substituted aryl halides with primary or secondary amides. medchemexpress.comacs.org This method offers an alternative to the traditional Friedländer condensation and is advantageous due to the broader availability of the starting materials. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, followed by a cyclization step, are also powerful tools for constructing the 1,5-naphthyridine scaffold. nih.govacs.org

| Catalyst System | Reactants | Key Advantage | Reference |

| Palladium/Phosphine Ligand | o-Carbonyl-substituted aryl halide, Amide | Convergent, one-pot cascade sequence. | acs.org |

| Palladium(0) complexes | Aryl or vinyl stannane/boronic acid, Halogenated pyridine | Versatile for introducing various substituents. | nih.gov |

Bromination Strategies for Introducing Halogen Substituents

Once the 1,5-naphthyridine core is in hand, the next critical step is the regioselective introduction of bromine atoms at the 3- and 7-positions.

Direct bromination of the 1,5-naphthyridine ring can be achieved using molecular bromine, often in a solvent like acetic acid. nih.gov The regioselectivity of this electrophilic aromatic substitution is influenced by the electronic properties of the existing substituents on the naphthyridine ring. For the synthesis of 3,7-dibromo-1,5-naphthyridine, the parent 1,5-naphthyridine or a suitably substituted precursor is treated with an excess of bromine to achieve disubstitution. nih.gov

N-Bromosuccinimide (NBS) is a widely used and often milder alternative to molecular bromine for the bromination of aromatic and heteroaromatic compounds. nih.govciac.jl.cn The reaction is typically carried out in a suitable solvent, and the regioselectivity can sometimes be controlled by the reaction conditions. For instance, the bromination of 1,5-dialkyl-1,5-naphthyridine-2,6-diones with NBS has been shown to yield the corresponding 3,7-dibromo derivative, which serves as a key intermediate for further synthetic transformations. nih.gov

| Brominating Agent | Substrate | Typical Conditions | Reference |

| Bromine (Br₂) | 1,5-Naphthyridine | Acetic acid | nih.gov |

| N-Bromosuccinimide (NBS) | 1,5-Dialkyl-1,5-naphthyridine-2,6-dione | Inert solvent | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dibromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-7-8(12-3-5)2-6(10)4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEMSCKUFBIJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361244 | |

| Record name | 3,7-dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-72-9 | |

| Record name | 3,7-Dibromo-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,7 Dibromo 1,5 Naphthyridine and Its Precursors

Preparation of Related Dibrominated 1,5-Naphthyridine-2,6-dione Intermediates

The synthesis of 3,7-dibromo-1,5-naphthyridine often involves the preparation of key precursors, among which are dibrominated 1,5-naphthyridine-2,6-dione intermediates. These compounds serve as versatile building blocks for further chemical modifications.

A significant route to these intermediates involves the direct bromination of 1,5-dialkyl-1,5-naphthyridine-2,6-diones. nih.gov For instance, the treatment of 1,5-dioctyl-1,5-naphthyridine-2,6-dione with elemental bromine yields 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione. nih.gov This dibrominated product is a valuable intermediate for subsequent coupling reactions. nih.gov

In addition to elemental bromine, N-bromosuccinimide (NBS) has been employed as an effective brominating agent for the synthesis of these diones, particularly in the context of creating more conjugated polymeric structures. nih.gov The general reaction involves the electrophilic substitution at the 3 and 7 positions of the 1,5-naphthyridine-2,6-dione core, which are activated by the lactam rings.

The table below summarizes the synthesis of a key dibrominated 1,5-naphthyridine-2,6-dione intermediate.

Table 1: Synthesis of Dibrominated 1,5-Naphthyridine-2,6-dione Intermediates

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | Bromine (Br₂) | 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione | nih.gov |

Reactivity and Functionalization of 3,7 Dibromo 1,5 Naphthyridine

Cross-Coupling Reaction Pathways for Derivatization

Cross-coupling reactions are a cornerstone for the derivatization of 3,7-dibromo-1,5-naphthyridine, enabling the introduction of diverse functional groups at the 3- and 7-positions. Methodologies such as Suzuki-Miyaura, Stille, Negishi, and Heck couplings are employed to modify the naphthyridine scaffold. google.com

The Suzuki-Miyaura cross-coupling reaction is a widely used and powerful method for forming carbon-carbon bonds. In the case of this compound, which is a symmetrical molecule, it can undergo mono-Suzuki-Miyaura coupling reactions with various aryl boronic esters. rsc.org This allows for the controlled, stepwise introduction of different aryl groups.

Research has demonstrated the synthesis of a series of 4,8-disubstituted 1,5-naphthyridines (structurally analogous to 3,7-disubstituted derivatives) via Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine (B11799114) and various boronic acids. scispace.com These reactions, catalyzed by palladium acetate, produced the desired products in moderate to good yields, highlighting the utility of this method for creating novel organic semiconductor materials. scispace.com Similarly, Suzuki coupling has been employed to synthesize poly[1,5-naphthyridine-(3-hexylthiophene)], a semi-conducting polymer, from a dibromo-1,5-naphthyridine monomer. matec-conferences.orgkfupm.edu.sa

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Aryl pinacolato boronate | Not specified | Mono-arylated 1,5-naphthyridine (B1222797) | Not specified | rsc.org |

| 4,8-Dibromo-1,5-naphthyridine | Aryl boronic acids | Palladium acetate | 4,8-Diaryl-1,5-naphthyridines | 41.4–75.8% | scispace.com |

The Stille cross-coupling reaction, which involves the coupling of an organotin compound with an organic halide, is another effective strategy for functionalizing the 1,5-naphthyridine core. nih.govmdpi.com This methodology has been successfully applied to the polymerization of this compound-2,6-dione, an analogue of this compound. google.com The reaction facilitates the formation of aryl-aryl bonds, leading to the creation of conjugated polymers. google.com

While direct Stille coupling on this compound is a feasible pathway, specific examples in the literature often focus on related derivatives like dichlorinated naphthyridines. For instance, 2,6-dichloro-1,5-naphthyridine (B1582902) has been coupled with organotin reagents to produce bis-2,6-[6(thien-2-yl)-pyridin-2-yl]-1,5-naphthyridine, demonstrating the viability of this approach for creating complex ligands.

The Negishi cross-coupling, which utilizes organozinc reagents, offers a powerful tool for C-C bond formation and is applicable to the 1,5-naphthyridine system. researchgate.net This method has been noted as a preferred pathway, alongside Suzuki and Stille couplings, for the synthesis of polymers from monomers like 3,7-dibromo-1,5-dihydro- cymitquimica.comresearchgate.netnaphthyridine-2,6-dione. google.com The reaction's broad scope allows for the formation of bonds between various hybridizations of carbon atoms. researchgate.net

Studies on the functionalization of the parent 1,5-naphthyridine ring have shown that it can be metalated and subsequently undergo Negishi cross-coupling with aryl iodides to yield arylated naphthyridines. uni-muenchen.de This demonstrates that the core structure is amenable to the conditions required for Negishi reactions, suggesting a viable pathway for the derivatization of its dibrominated analogue. uni-muenchen.de

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a significant method for forming carbon-carbon bonds and synthesizing heterocyclic compounds. nih.govmdpi.comclockss.org While it is a powerful tool, its application in the literature more frequently involves the synthesis of the 1,5-naphthyridine ring itself rather than the direct functionalization of pre-existing halo-naphthyridines. nih.govmdpi.com For example, 1,5-naphthyridine derivatives can be prepared from substituted aminopyridines and acrylates via a Heck reaction followed by cyclization. nih.govmdpi.com This approach highlights the Heck reaction's importance in building the core heterocyclic structure that can be subsequently modified. nih.govmdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Naphthyridine Core

The reactivity of this compound is heavily influenced by the electron-withdrawing nature of the two nitrogen atoms and the two bromine substituents. The bromine atoms at positions 3 and 7 serve as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.comevitachem.com This allows for their displacement by a variety of nucleophiles, such as amines and alkoxides, providing a direct route to 3,7-disubstituted 1,5-naphthyridines. nih.gov For example, the reaction of 2,3-dibromo-1,5-naphthyridine with sodium ethoxide yields 3-bromo-2-ethoxy-1,5-naphthyridine, demonstrating the displacement of a bromine atom. researchgate.netwur.nl

Regarding electrophilic substitution, the synthesis of this compound itself is achieved through the direct bromination of 1,5-naphthyridine, which is an electrophilic substitution reaction. researchgate.netacs.org However, once the bromine atoms are installed, the ring becomes significantly deactivated towards further electrophilic attack due to the combined electron-withdrawing effects of the pyridine-like nitrogens and the halogens. Electrophilic reactions on substituted benzonaphthyridines, such as nitration, tend to occur on the more electron-rich benzene (B151609) ring rather than the deactivated pyridine (B92270) ring. mdpi.com

Oxidation and Reduction Chemistry of this compound Analogues

The nitrogen atoms in the 1,5-naphthyridine ring can undergo oxidation, typically to form N-oxides. nih.govmdpi.com The formation of N-oxides serves to activate the heterocyclic ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. mdpi.com This strategy can be used to introduce further functionality onto the naphthyridine core. mdpi.com For instance, N-oxidation of 1,5-naphthyridine followed by treatment with phosphorus(III) oxychloride can yield chlorinated derivatives. researchgate.net

The reduction of the 1,5-naphthyridine ring system is also a possible transformation. While specific studies on the reduction of this compound are not extensively detailed, the general reactivity pattern suggests that the heterocyclic rings can be hydrogenated, often requiring catalytic conditions.

Metalation and Regioselective Functionalization Studies of 1,5-Naphthyridine Systems

The direct functionalization of the 1,5-naphthyridine core through metalation has been a subject of significant research, offering a powerful strategy for the regioselective introduction of substituents. While specific studies on the direct metalation of this compound are not extensively detailed in the literature, the reactivity of the parent 1,5-naphthyridine system provides a strong indication of the potential pathways for its functionalization.

Research by Knochel and coworkers has demonstrated that the 1,5-naphthyridine scaffold can be regioselectively metalated using a variety of hindered amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP). researchgate.net The choice of the metal in the TMP-base (Lithium, Magnesium, or Zinc) and the presence or absence of a Lewis acid, like boron trifluoride etherate (BF₃·OEt₂), allows for precise control over the position of metalation. researchgate.net

For the unsubstituted 1,5-naphthyridine, treatment with TMP₂Mg·2LiCl leads to magnesiation at the C4-position. Subsequent quenching with various electrophiles introduces a substituent at this position. researchgate.net The use of TMPZnCl·LiCl or TMPMgCl·LiCl can lead to 4,8-disubstituted products. researchgate.net Furthermore, functionalization at the C2-position can be achieved by the addition of BF₃·OEt₂, while the use of TMPLi facilitates functionalization at the C8-position. researchgate.net

A notable phenomenon observed in these systems is the "halogen dance" reaction. This rearrangement of a halogen atom upon metalation can lead to functionalization at a position different from the initial site of metalation. For instance, the metalation of an 8-iodo-2,4-disubstituted 1,5-naphthyridine with TMPLi at a low temperature, followed by warming, can result in the formation of a C7-lithiated intermediate, which can then be trapped by an electrophile to yield a 2,4,7,8-tetrasubstituted 1,5-naphthyridine. mdpi.com

These established methodologies for the regioselective functionalization of the 1,5-naphthyridine core suggest that this compound could potentially undergo directed metalation at the C4 and C8 positions. Halogen-metal exchange is another viable pathway for the functionalization of this compound. This reaction, typically employing organolithium or Grignard reagents, would selectively replace one of the bromine atoms with a metal, creating a nucleophilic center that can react with a wide range of electrophiles. google.com The relative reactivity of the bromine atoms at the 3- and 7-positions would be a key factor in determining the regioselectivity of such a transformation.

While direct metalation of the C-H bonds in this compound might be challenging due to the presence of the deactivating bromo-substituents, the existing knowledge on the metalation of the parent 1,5-naphthyridine system provides a solid foundation for future investigations into the regioselective functionalization of this important dibrominated heterocyclic compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for such transformations. The bromine atoms at the 3- and 7-positions serve as effective leaving groups in reactions like Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.

A review of synthetic strategies for 1,5-naphthyridines highlights that 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione, a derivative of this compound, is a suitable intermediate for subsequent coupling reactions. nih.gov This underscores the utility of the this compound core in building more complex molecular architectures.

Specifically, the Suzuki-Miyaura coupling of 3-bromo-1,5-naphthyridine (B97392) with various boronic acids has been employed to synthesize 3-aryl-1,5-naphthyridines. mdpi.com Research has also shown that this compound can undergo mono-Suzuki-Miyaura coupling reactions with a range of aryl pinacolato boronates. rsc.org

A patent for novel rsc.orgwikipedia.orgnaphthyridine compounds and polymers as semiconductors describes the synthesis of 3,7-dibromo-1,5-dihexadecyl-1,5-dihydro- rsc.orgwikipedia.orgnaphthyridine-2,6-dione and its subsequent use in Stille polymerization reactions. google.com This demonstrates a practical application of the reactivity of the this compound scaffold in materials science.

The table below summarizes representative examples of cross-coupling reactions involving brominated 1,5-naphthyridine derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| 3-Bromo-1,5-naphthyridine | Aryl boronic acid | Palladium catalyst | 3-Aryl-1,5-naphthyridine | Not specified | mdpi.com |

| This compound | Aryl pinacolato boronate | Not specified | Mono-arylated 1,5-naphthyridine | Not specified | rsc.org |

| 3,7-Dibromo-1,5-dihexadecyl-1,5-dihydro- rsc.orgwikipedia.orgnaphthyridine-2,6-dione | Organostannane | Pd(PPh₃)₄ | Poly(1,5-naphthyridine) derivative | 14 | google.com |

Spectroscopic Characterization and Advanced Structural Analysis of 3,7 Dibromo 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 3,7-dibromo-1,5-naphthyridine, ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of a related compound, 3,7-dibromo-1,5-dihexadecyl-1,5-dihydro- bldpharm.comresearchgate.netnaphthyridine-2,6-dione, shows a characteristic singlet at δ 8.26 ppm, which is attributed to the two equivalent protons on the naphthyridine core. google.com The spectrum also displays signals for the hexadecyl chains: a triplet at δ 4.45 ppm (J = 6.5 Hz) for the four protons adjacent to the nitrogen atoms, a multiplet at δ 1.86 ppm for the four β-protons, a multiplet at δ 1.51 ppm for the next four protons, a large multiplet at δ 1.27 ppm for the remaining 48 protons of the alkyl chains, and a triplet at δ 0.89 ppm (J = 6.1 Hz) for the six terminal methyl protons. google.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| 3,7-Dibromo-1,5-dihexadecyl-1,5-dihydro- bldpharm.comresearchgate.netnaphthyridine-2,6-dione | CDCl₃ | 8.26 | s | 2H (aromatic) | google.com |

| 4.45 | t | 4H (NCH₂) | google.com | ||

| 1.86 | m | 4H (CH₂) | google.com | ||

| 1.51 | m | 4H (CH₂) | google.com | ||

| 1.27 | m | 48H (CH₂) | google.com | ||

| 0.89 | t | 6H (CH₃) | google.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. While detailed IR spectra for this compound are not available in the provided results, general characteristic absorptions for naphthyridine and bromo-aromatic compounds can be inferred.

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring system are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration for an aryl bromide usually occurs in the fingerprint region, below 1000 cm⁻¹. The presence of these characteristic absorption bands would confirm the aromatic nature and the bromine substitution of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. A series of 4,8-substituted 1,5-naphthyridines, synthesized from 4,8-dibromo-1,5-naphthyridine (B11799114), exhibit lowest energy absorption bands (λmax) in the range of 294–320 nm. scispace.com These absorptions are attributed to π-π* transitions within the aromatic system. The absorption maxima of these 1,5-naphthyridine (B1222797) derivatives show little dependence on the polarity of the solvent, suggesting that the ground state electronic structure is not significantly perturbed by the solvent environment. researchgate.net

For some donor-acceptor type naphthyridine derivatives, two distinct absorption bands are observed. researchgate.net For instance, certain β-hydroxyarylutenolides containing a 1,5-naphthyridine core show one absorption band between 289–291 nm and a more intense band at 328–354 nm. researchgate.net This suggests the presence of multiple electronic transitions, which can be influenced by the nature of the substituents on the naphthyridine ring.

Table 2: UV-Vis Absorption Data for Substituted 1,5-Naphthyridine Derivatives

| Compound Type | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 4,8-Substituted 1,5-naphthyridines | Dichloromethane (B109758) | 294–320 nm | scispace.com |

Photophysical Properties Analysis: Fluorescence and Emission Studies

The photophysical properties of this compound derivatives are of significant interest for their potential applications in organic light-emitting diodes (OLEDs). mdpi.com The fluorescence emission of substituted 1,5-naphthyridines is influenced by both the substituents and the solvent.

4,8-Substituted 1,5-naphthyridines emit blue fluorescence, with emission maxima (λem) ranging from 434–521 nm in dichloromethane solution and 400–501 nm in the solid state. scispace.com The emission spectra of some derivatives show a strong dependence on solvent polarity, a phenomenon known as solvatochromism. researchgate.net For instance, the fluorescence emission of certain bipolar 1,5-naphthyridine compounds shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. researchgate.net

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be high for certain naphthyridine-containing dyes, such as BODIPY derivatives. mdpi.com The study of thermally activated delayed fluorescence (TADF) in naphthyridine-based emitters has also gained attention for developing efficient deep-blue OLEDs. vu.lt

Table 3: Fluorescence Emission Data for Substituted 1,5-Naphthyridine Derivatives

| Compound Type | Medium | Emission Maxima (λem) | Key Observations | Reference |

|---|---|---|---|---|

| 4,8-Substituted 1,5-naphthyridines | Dichloromethane Solution | 434–521 nm | Blue fluorescence | scispace.com |

| 4,8-Substituted 1,5-naphthyridines | Solid State | 400–501 nm | Blue fluorescence | scispace.com |

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described in the provided results, related structures offer valuable insights.

For example, the crystal structure of a co-crystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and succinimide (B58015) reveals that the naphthyridine derivative is essentially planar. nih.gov In this structure, the molecules are linked by various hydrogen bonds, including N—H···O and N—H···N interactions, as well as weaker C—H···O and C—H···N hydrogen bonds. nih.gov

In another example, several 4,8-substituted 1,5-naphthyridine derivatives were found to crystallize in the monoclinic crystal system with space groups P2₁/c or P2₁/n. scispace.com The analysis of these crystal structures provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and its influence on the material's properties. For instance, the crystal structure of a 1,8-naphthyridine-BF₂ derivative shows that the molecules are stacked along the b-axis and linked into a three-dimensional network through C—H···F hydrogen bonds and π–π stacking interactions. iucr.org

Table 4: Crystallographic Data for Related Naphthyridine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide · succinimide | Not specified | Not specified | Planar naphthyridine moiety, extensive hydrogen bonding | nih.gov |

| 4,8-Substituted 1,5-naphthyridines (e.g., 1b, 1e, 1f) | Monoclinic | P2₁/c or P2₁/n | - | scispace.com |

Computational Chemistry Investigations of 3,7 Dibromo 1,5 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. These calculations provide fundamental information about molecular orbitals and energy levels, which are crucial for predicting a compound's behavior in chemical reactions and its potential for applications in materials science.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). Their energy levels and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com A low HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability, and it is a key parameter in designing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). scispace.com

While direct data for 3,7-dibromo-1,5-naphthyridine is scarce, a comprehensive study on the related isomer, 4,8-dibromo-1,5-naphthyridine (B11799114) , and its derivatives provides valuable insight. scispace.com Quantum chemical calculations for this series of compounds showed HOMO energy levels ranging from -5.33 to -6.84 eV and LUMO levels from -2.19 to -2.39 eV. scispace.com These values indicate significant electron-accepting (n-type) potential. The HOMO-LUMO energy gaps for these materials were calculated to be in the range of 2.77 to 3.79 eV, which corresponds to the energy required for electronic excitation. scispace.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Aryl-Substituted 4,8-dibromo-1,5-naphthyridine Derivatives (Illustrative Data)

| Compound Derivative (of 4,8-dibromo-1,5-naphthyridine) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenyl-substituted | -6.84 | -2.28 | 3.79 |

| Thiophenyl-substituted | -6.59 | -2.39 | 3.45 |

| Naphthyl-substituted | -6.66 | -2.36 | 3.57 |

Data sourced from a study on 4,8-substituted 1,5-naphthyridines and is presented for illustrative purposes. scispace.com

Analysis of the frontier orbitals reveals how electron density is distributed. In many 1,5-naphthyridine (B1222797) derivatives, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient naphthyridine core. scispace.com

For the 4,8-substituted 1,5-naphthyridine series, calculations showed that the LUMO is almost entirely located on the 1,5-naphthyridine ring system itself across all derivatives. scispace.com The HOMO, however, tends to be distributed across the substituent aryl groups. scispace.com This separation of the HOMO and LUMO indicates a charge transfer character upon excitation, a property that is highly relevant for photophysical applications. researchgate.net This distribution suggests that the 1,5-naphthyridine unit acts as the primary electron-accepting and electron-transporting component of the molecule. scispace.com A similar distribution would be expected for the 3,7-dibromo isomer, with the electron-withdrawing bromine atoms and the nitrogen atoms contributing to the electrophilic character of the heterocyclic core.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the preferred pathways for reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling. mdpi.com

For halogenated naphthyridines, a key area of interest is their use as building blocks in synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). mdpi.com Theoretical studies can model the oxidative addition, transmetalation, and reductive elimination steps of these catalytic cycles. For instance, calculations could compare the activation barriers for the reaction at the 3- versus the 7-position, providing insights into regioselectivity.

Furthermore, the mechanism of electrophilic bromination on the 1,5-naphthyridine scaffold can be investigated. Computational models can help explain why bromination occurs at specific positions by calculating the stability of the sigma-complex intermediates formed during the reaction. nih.gov

Prediction of Spectroscopic Parameters

Theoretical methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelength of maximum absorption (λmax) and the energies of electronic transitions. mdpi.com

In the study of 4,8-substituted 1,5-naphthyridines, the calculated lowest energy absorption bands were found to correspond well with experimental data, showing λmax values between 294–320 nm. scispace.com These transitions were primarily assigned as π-π* and intramolecular charge transfer (ICT) excitations. scispace.com Similar calculations for this compound would be expected to yield its characteristic absorption spectrum. Additionally, computational methods can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, providing a complete spectroscopic profile that aids in chemical identification. mdpi.com

Conformational Analysis through Computational Methods

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. For substituted bi-aryl systems, a key parameter is the dihedral angle (twist angle) between the ring systems, as this affects the degree of π-conjugation and, consequently, the electronic and photophysical properties. mdpi.com

While the this compound molecule itself is largely planar and rigid, computational analysis becomes more critical when it is substituted with flexible groups. For more complex derivatives, computational methods can scan the potential energy surface by rotating specific bonds to locate the global and local energy minima, representing the most stable conformers. mdpi.com This analysis is crucial for understanding how the molecule will pack in the solid state and interact with other molecules or biological targets.

Applications of 3,7 Dibromo 1,5 Naphthyridine in Advanced Materials Research

Role in Organic Semiconductor Development

The electron-deficient nature of the 1,5-naphthyridine (B1222797) core makes its derivatives suitable for use as n-type semiconductors, which are essential for the fabrication of various organic electronic devices. The bromine atoms on the 3,7-Dibromo-1,5-naphthyridine molecule provide convenient handles for synthetic chemists to introduce different functional groups through cross-coupling reactions, allowing for the fine-tuning of the material's properties to meet the specific demands of each application. google.com

In the realm of organic field-effect transistors (OFETs), this compound derivatives are utilized as organic semiconducting materials. google.com The performance of an OFET is largely dependent on the charge carrier mobility of the semiconductor used. The ability to modify the structure of this compound allows for the creation of materials with optimized molecular packing and electronic coupling, which are critical for achieving high charge carrier mobility. For instance, the introduction of long alkyl chains can improve the solubility and processability of the material, facilitating its deposition into thin films for OFET fabrication. google.com

This compound is a key precursor in the synthesis of emitter materials for organic light-emitting diodes (OLEDs). google.comrsc.orgnih.gov Specifically, it is used to create molecules that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. google.comrsc.orgnih.govbeilstein-journals.org The 1,5-naphthyridine unit often serves as the electron-acceptor part of a donor-acceptor molecule, where the energy gap between the singlet and triplet excited states is minimized. This small energy gap is a prerequisite for efficient reverse intersystem crossing, the process that underlies TADF.

Researchers have designed and synthesized various TADF emitters based on naphthyridine derivatives. By coupling different electron-donating units to the 3,7-positions of the naphthyridine core, it is possible to tune the emission color and optimize the performance of the resulting OLEDs. rsc.orgnih.gov For example, naphthyridine-based emitters have been developed that show high external quantum efficiencies (EQEs) in both doped and non-doped OLEDs. rsc.org

| Emitter Type | Host | Doping Concentration | Max. EQE (%) | Emission Color |

| Naphthyridine-Acridine | - | Non-doped | 12.0 | - |

| Naphthyridine-Acridine | - | Doped | 16.8 | - |

| Naphthyridine-Phenothiazine | - | - | 16.4 | Green |

| Naphthyridine-Phenoxazine | - | - | 29.9 | - |

Table 1: Performance of selected OLEDs based on naphthyridine derivatives. rsc.orgnih.gov

Precursor for Conjugated Polymer Synthesis

This compound and its derivatives are valuable monomers for the synthesis of conjugated polymers. google.comnih.govmdpi.comresearchgate.net These polymers, which feature a backbone of alternating single and double bonds, exhibit semiconducting properties and are of great interest for applications in flexible electronics. The dibrominated nature of the starting material allows it to undergo various polymerization reactions, most notably Stille and Suzuki cross-coupling reactions. nih.govresearchgate.net

For example, 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione has been used as a monomer to synthesize conjugated polymers for electronic applications. nih.govmdpi.com The alkyl chains attached to the nitrogen atoms of the naphthyridine ring enhance the solubility of the resulting polymer, making it easier to process from solution. nih.govmdpi.com By copolymerizing the dibromonaphthyridine monomer with other aromatic building blocks, a wide range of polymers with different electronic and optical properties can be obtained. matec-conferences.orgkfupm.edu.sa

| Polymerization Method | Monomers | Resulting Polymer |

| Stille Coupling | 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione and an organotin reagent | Conjugated polymer |

| Suzuki Coupling | This compound and a boronic acid or ester | Conjugated polymer |

Table 2: Examples of polymerization reactions using this compound derivatives. nih.govresearchgate.net

Development of Fluorescent Probes and Dyes

The inherent fluorescence of many naphthyridine derivatives makes them attractive scaffolds for the development of fluorescent probes and dyes. researchgate.netsnu.ac.kr this compound serves as a key starting material in the synthesis of these molecules. The bromine atoms can be replaced with various fluorophores or receptor units through cross-coupling reactions, leading to the creation of probes with specific sensing capabilities. snu.ac.kr

For instance, by functionalizing the naphthyridine core, researchers have developed fluorescent probes for bioimaging applications. snu.ac.kr These probes can be designed to target specific organelles within a cell, such as the mitochondria or lysosomes, and their fluorescence can be used to monitor biological processes in real-time. snu.ac.kr The photostability of the naphthyridine core is a significant advantage in these applications, as it allows for prolonged imaging without significant signal degradation. snu.ac.kr

Sensor Technologies Utilizing Naphthyridine Derivatives

The ability of the nitrogen atoms in the 1,5-naphthyridine ring to coordinate with metal ions has been exploited in the development of chemical sensors. researchgate.netd-nb.infokoreascience.kracs.org this compound is a valuable precursor for creating these sensor molecules. By introducing specific binding sites for metal ions at the 3 and 7 positions, it is possible to create chemosensors that exhibit a change in their fluorescence or color upon binding to a target analyte. researchgate.netd-nb.infokoreascience.kr

Naphthyridine-based sensors have been developed for the detection of a variety of metal ions, including Zn(II), Hg(II), and Cu(II). researchgate.netd-nb.infokoreascience.kr These sensors often exhibit high selectivity and sensitivity, allowing for the detection of trace amounts of the target ion. The design of these sensors typically involves a donor-acceptor architecture, where the naphthyridine unit acts as a signaling component and is linked to a receptor that is responsible for binding the analyte. researchgate.netkoreascience.kr

| Target Analyte | Sensor Type | Observable Change |

| Zn(II) | Fluorescent | Fluorescence enhancement |

| Hg(II) | Ratiometric Fluorescent | Change in fluorescence ratio at two wavelengths |

| Cu(II) | Colorimetric | Color change from colorless to magenta |

Table 3: Examples of sensor technologies based on naphthyridine derivatives. researchgate.netd-nb.infokoreascience.kr

3,7 Dibromo 1,5 Naphthyridine As a Building Block in Ligand Design and Coordination Chemistry

Design and Synthesis of Naphthyridine-Based Ligands

The design of ligands based on the 3,7-dibromo-1,5-naphthyridine scaffold leverages the reactivity of its carbon-bromine bonds. The bromine atoms are excellent leaving groups in various cross-coupling reactions, enabling the precise and sequential introduction of a wide array of functional groups. This strategic functionalization is the cornerstone of creating elaborate ligands with specific coordinating capabilities.

Key synthetic strategies for transforming this compound into multifunctional ligands include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki-Miyaura and Stille cross-coupling reactions are prominently used. nih.gov These reactions allow for the formation of new carbon-carbon bonds by coupling the dibrominated naphthyridine core with various organoboron or organotin reagents, respectively. nih.govdiva-portal.org This methodology facilitates the attachment of other heterocyclic units, such as pyridines or thiophenes, which contain additional donor atoms for metal coordination. diva-portal.org

Formation of Multidentate Ligands: By attaching coordinating groups at the 3- and 7-positions, the 1,5-naphthyridine (B1222797) unit is transformed into a bridging scaffold. This process can yield bis-bidentate or bis-tridentate ligands, where two separate chelating sites are held in a fixed spatial arrangement by the rigid naphthyridine linker. researchgate.net

A notable example of a ligand synthesized from a dihalogenated naphthyridine is 2,6-Bis(2-(thiophen-2-yl)6-pyridinyl)-1,5-naphthyridine , created via a Stille cross-coupling pathway. diva-portal.org The synthesis of such molecules demonstrates the modular approach enabled by the dibrominated precursor, where different building blocks can be coupled to the central core to fine-tune the resulting ligand's properties. diva-portal.org The versatility of this synthetic approach has also been explored through the use of polyfunctional organometallic reagents (Li, Mg, Zn), which serve as building blocks for complex heterocycles. nih.govuni-muenchen.de

Coordination with Transition Metal Centers

Once synthesized, these naphthyridine-based ligands are used to coordinate with various transition metal ions. The nitrogen atoms of the 1,5-naphthyridine ring, in conjunction with the donor atoms from the appended functional groups, form stable complexes with metals.

A crucial characteristic of the 1,5-naphthyridine core is that its two nitrogen atoms are geometrically positioned such that they cannot typically chelate to the same metal center. nih.gov This inherent structural constraint makes it an ideal bridging ligand, facilitating the construction of bimetallic or polynuclear complexes where two or more metal centers are linked in a well-defined orientation. nih.govresearchgate.net

Research has demonstrated the successful coordination of these ligands with a range of transition metals, including:

Ruthenium (Ru): Ruthenium complexes are of particular interest. Ligands with bis-bidentate or bis-tridentate character derived from 1,5-naphthyridine have been reacted with ruthenium precursors like [Ru(bpy-d8)2Cl2] or [Ru(tpy)2Cl3] to form well-defined bimetallic assemblies. researchgate.net

Rhodium (Rh): Studies have shown the coordination of 1,5-naphthyridine derivatives to rhodium centers, such as a Rh(CO)2Cl unit. researchgate.net

Zirconium (Zr): The formation of a complex between a 1,5-naphthyridine derivative and Zr(NMe)4 has also been reported, highlighting the ligand's versatility. nih.gov

The resulting complexes often feature the 1,5-naphthyridine unit acting as a planar linker that holds two metal ions at a specific distance, influencing the interaction between them. researchgate.net

Research into Metal-Ligand Complex Properties and Applications

The primary motivation for designing and synthesizing these metal-naphthyridine complexes lies in their unique properties and potential applications, which are largely dictated by the interplay between the ligand framework and the coordinated metal centers.

Electronic and Photophysical Properties: The 1,5-naphthyridine bridge is not merely a passive spacer; it actively participates in the electronic structure of the complex. It can facilitate electronic communication between the two bound metal centers, an effect that has been compared to other linkers like pyrazine. researchgate.net The investigation of the photophysical properties of related naphthyridine-metal complexes has revealed that their excited states, whether π→π* or metal-to-ligand charge transfer (MLCT), can be tuned. researchgate.net This tuning is achieved through the specific design of the ligand, demonstrating the potential to create materials with tailored optical responses.

Potential Applications: The unique structures and electronic properties of these complexes make them promising candidates for advanced applications:

Molecular Switches: There is significant interest in developing molecular-level switches. Research has explored bimetallic ruthenium complexes with naphthyridine-based ligands that could theoretically function as ternary switches, capable of existing in three distinct electronic states. diva-portal.org Such a system could dramatically increase information storage capacity compared to binary systems. diva-portal.org

Molecular Electronics: On a broader scale, molecules that can mimic electronic components like wires and switches are being investigated. diva-portal.org The defined geometry and electronic communicability of binuclear complexes based on the 3,7-disubstituted 1,5-naphthyridine scaffold make them attractive for the bottom-up construction of molecular electronic devices. diva-portal.org

Sensor Technology: The potential to tune the electronic and photophysical properties of these complexes in response to external stimuli also suggests their utility in the development of advanced chemical sensors. diva-portal.org

Future Research Directions and Emerging Areas for 3,7 Dibromo 1,5 Naphthyridine

Development of Novel Synthetic Routes and Enhanced Selectivity

While established methods for the synthesis of 1,5-naphthyridine (B1222797) derivatives exist, such as the Skraup and Friedländer reactions, there is a continuing need for the development of more efficient, selective, and environmentally benign synthetic routes. nih.govmdpi.comresearchgate.net Future research will likely focus on:

Catalytic C-H Activation: Direct C-H functionalization represents a powerful and atom-economical approach to introduce substituents onto the naphthyridine core, bypassing the need for pre-functionalized starting materials. Research into regioselective C-H activation at specific positions of the 1,5-naphthyridine scaffold will be a significant area of exploration.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methodologies for the synthesis and subsequent functionalization of 3,7-dibromo-1,5-naphthyridine could streamline the production of its derivatives.

Enantioselective Synthesis: For applications in medicinal chemistry, the synthesis of enantiomerically pure 1,5-naphthyridine derivatives is often crucial. Future work will likely involve the development of novel chiral catalysts and asymmetric synthetic strategies to control the stereochemistry of substituents introduced onto the naphthyridine ring. mdpi.com

A significant challenge in the synthesis of substituted 1,5-naphthyridines is achieving high regioselectivity. For instance, bromination of 1,5-naphthyridine can yield a mixture of 3-bromo- (B131339) and this compound. researchgate.net Developing synthetic methods that provide precise control over the position of substitution is a key objective for future research.

Exploration of Advanced Functionalization Strategies for Complex Architectures

The two bromine atoms in this compound serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. mdpi.com Future research is expected to delve into more sophisticated functionalization strategies:

Orthogonal Functionalization: The development of methods to selectively functionalize one bromine atom in the presence of the other would open up avenues for the synthesis of unsymmetrically substituted 1,5-naphthyridines. This could involve the use of different catalysts or reaction conditions that discriminate between the two bromine atoms.

Post-Synthetic Modification: The modification of complex molecules containing the 1,5-naphthyridine core after their initial synthesis is a powerful strategy for generating molecular diversity. This could involve late-stage C-H functionalization or the transformation of existing functional groups.

Dendrimer and Polymer Synthesis: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of dendrimers and polymers. These materials could possess interesting photophysical or electronic properties, with potential applications in organic electronics or as sensory materials.

Integration into Multifunctional Materials Systems and Devices

The unique electronic and photophysical properties of 1,5-naphthyridine derivatives make them promising candidates for a range of materials science applications. researchgate.net Future research will focus on integrating these molecules into functional systems and devices:

Organic Light-Emitting Diodes (OLEDs): 4,8-Substituted 1,5-naphthyridine derivatives have been shown to be promising blue-emitting materials for OLEDs. researchgate.netscispace.com Further research will involve the design and synthesis of new derivatives with improved efficiency, stability, and color purity. The incorporation of this compound as a core building block could lead to novel materials with tailored electronic properties.

Organic Photovoltaics (OPVs): The electron-accepting nature of the 1,5-naphthyridine core makes it a suitable component for acceptor materials in OPV devices. google.com Future work will explore the synthesis of novel 1,5-naphthyridine-based polymers and small molecules and their integration into efficient solar cells.

Sensors: The ability of the 1,5-naphthyridine ring system to coordinate with metal ions makes it a promising scaffold for the development of chemical sensors. Future research could focus on designing derivatives that exhibit a change in their fluorescence or color upon binding to specific analytes.

| Application Area | Key Properties of 1,5-Naphthyridine Derivatives | Future Research Focus |

| Organic Light-Emitting Diodes (OLEDs) | Blue fluorescence, suitable electron affinities | Improved efficiency, stability, and color purity of emitters |

| Organic Photovoltaics (OPVs) | Electron-accepting character | Development of novel acceptor materials for enhanced solar cell performance |

| Chemical Sensors | Metal ion coordination | Design of derivatives with selective and sensitive responses to specific analytes |

Computational Design and Prediction of New Naphthyridine-Based Derivatives

Computational chemistry and molecular modeling are becoming increasingly important tools in the design and discovery of new molecules with desired properties. researchgate.net Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be used to correlate the structural features of 1,5-naphthyridine derivatives with their biological activity or material properties. nih.gov This information can then be used to design new compounds with enhanced performance.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the electronic structure, photophysical properties, and reactivity of new 1,5-naphthyridine derivatives. bohrium.com This allows for the in silico screening of large numbers of potential candidates before they are synthesized in the lab.

Machine Learning: Machine learning algorithms can be trained on existing data to predict the properties of new molecules. This approach has the potential to significantly accelerate the discovery of novel 1,5-naphthyridine-based materials and pharmaceuticals. bohrium.com

By combining computational design with advanced synthetic and functionalization strategies, researchers can accelerate the development of new this compound derivatives with tailored properties for a wide range of applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3,7-Dibromo-1,5-naphthyridine, and how do their conditions affect yield?

- Answer : Two primary methods are documented:

- Direct bromination : Reacting 1,5-naphthyridine with bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux for 1 hour yields a mixture of mono- and di-brominated products. For 3,7-dibromination, pyridine is introduced post-reflux to drive selectivity, achieving 10% yield .

- Phosphorus oxybromide (POBr₃) route : Heating 7-bromo-1,5-naphthyridin-4(1H)-one with neat POBr₃ at 140°C for 4 hours provides 4,7-dibromo-1,5-naphthyridine in 70% yield. This method avoids competing positional bromination but requires careful temperature control .

- Methodological Note : Optimize solvent choice and stoichiometry to minimize byproducts. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity.

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- FTIR : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) and aromatic C-H bending .

- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 8.5–9.5 ppm) and carbon environments confirm substitution patterns. Coupling constants help differentiate between 3,7-dibromo and other isomers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: 275.86 g/mol) and isotopic patterns for bromine .

Q. What safety precautions are essential when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of toxic fumes .

- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent degradation. Avoid prolonged storage, as brominated compounds may decompose into hazardous byproducts .

- Disposal : Follow EPA guidelines for halogenated waste. Neutralize residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do the positions of bromine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The electron-withdrawing effect of bromine at C3 and C7 activates adjacent positions (C2, C4, C6, C8) for nucleophilic attack. For example:

- Amination : Reacting this compound with ammonia (NH₃) in ethanol at 160°C selectively substitutes one bromine, yielding 3-bromo-1,5-naphthyridin-7-amine. The remaining bromine at C3 is less reactive due to steric hindrance and electronic deactivation .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids preferentially occur at C7 due to lower steric bulk compared to C3 .

Q. What role does this compound play in the design of TGF-β inhibitors?

- Answer : The dibromo scaffold serves as a precursor for synthesizing 1,5-naphthyridine derivatives with high affinity for TGF-β type I receptors. Key modifications include:

- Introducing sulfonamide or quinazoline groups at C4 to enhance binding selectivity.

- Replacing bromine with methoxy or amino groups to modulate pharmacokinetics (e.g., solubility, metabolic stability) .

- Methodological Insight : Structure-activity relationship (SAR) studies using X-ray crystallography and molecular docking are critical for optimizing inhibitory potency .

Q. How can contradictory data on bromination conditions be resolved to improve reproducibility?

- Answer : Discrepancies in yields (e.g., 10% vs. 70% for dibromination) arise from:

- Reagent purity : Trace moisture in Br₂ or POBr₃ can reduce reactivity. Pre-dry reagents with molecular sieves.

- Temperature gradients : Use oil baths for even heating in reflux setups. Monitor reaction progress via TLC or in situ IR .

- Recommendation : Standardize protocols with controlled anhydrous conditions and real-time monitoring.

Q. What are the challenges in synthesizing chloro vs. bromo derivatives of 1,5-naphthyridine?

- Answer :

- Chlorination : Requires harsh conditions (POCl₃, PCl₅) and often produces mixtures (e.g., 2-, 3-, and 4-chloro isomers). Separation via column chromatography is labor-intensive .

- Bromination : More regioselective but lower yielding. Bromine’s larger atomic radius increases steric hindrance, slowing reaction kinetics compared to chlorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.